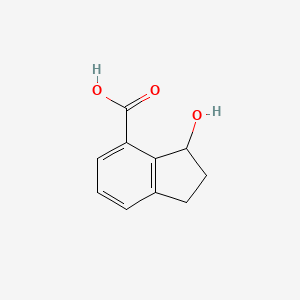

3-hydroxy-2,3-dihydro-1H-indene-4-carboxylic Acid

Description

3-Hydroxy-2,3-dihydro-1H-indene-4-carboxylic acid is a bicyclic aromatic compound featuring a hydroxyl group at position 3 and a carboxylic acid moiety at position 4 of the partially saturated indene ring system.

Properties

IUPAC Name |

3-hydroxy-2,3-dihydro-1H-indene-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c11-8-5-4-6-2-1-3-7(9(6)8)10(12)13/h1-3,8,11H,4-5H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUNRRFUGNPPBPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1O)C(=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90452519 | |

| Record name | 3-hydroxy-2,3-dihydro-1H-indene-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90452519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77635-15-5 | |

| Record name | 3-hydroxy-2,3-dihydro-1H-indene-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90452519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis from 5-Methoxy-1-Indanone

The most widely cited method involves 5-methoxy-1-indanone as the starting material (Figure 1). Key steps include:

Step 1: Cyanohydrin Formation

5-Methoxy-1-indanone reacts with trimethylsilyl cyanide (TMSCN) in the presence of a Lewis acid catalyst (e.g., boron trifluoride etherate, zinc iodide) at 70–120°C. This yields 2,3-dihydro-5-methoxy-O-(trimethylsilyl)-1H-inden-1-one-cyanohydrin .

Reaction Conditions :

Step 2: Acidic Hydrolysis

The cyanohydrin undergoes hydrolysis in concentrated HCl or H₂SO₄ at 40–100°C to form 2,3-dihydro-5-methoxy-1H-inden-1-carboxylic acid .

Key Parameters :

Step 3: Demethylation

Demethylation of the methoxy group is achieved using hydrobromic acid (HBr) at elevated temperatures (130°C to reflux). This step produces the target compound, 3-hydroxy-2,3-dihydro-1H-indene-4-carboxylic acid .

Optimization Notes :

Alternative Alkylation and Esterification

A variation involves esterification prior to demethylation to improve stability:

-

The carboxylic acid intermediate is esterified with C₁–C₄ alcohols (e.g., methanol) using p-toluenesulfonic acid as a catalyst.

-

The resulting ester undergoes demethylation, followed by acidic hydrolysis to regenerate the carboxylic acid.

Advantages :

Friedel-Crafts Acylation Approach

Cyclization of Arylpropanoic Acid Derivatives

CN111704559A describes a route starting from 2-cyano benzyl bromide and malonic acid derivatives :

Step 1: Condensation

2-Cyano benzyl bromide reacts with cyclo(isopropylidene) malonate under basic conditions (e.g., K₂CO₃) to form a substituted malonate intermediate.

Step 2: Hydrolysis and Decarboxylation

The intermediate is hydrolyzed in NaOH or H₂SO₄ , followed by thermal decarboxylation at 165°C to yield 2,3-dihydro-1-oxo-1H-indene-4-carbonitrile .

Step 3: Oxidation and Hydrolysis

The nitrile group is oxidized to a carboxylic acid using KMnO₄ or H₂O₂ in acidic media, yielding the target compound.

Challenges :

-

Low overall yield (30–40%) due to side reactions

-

Requires stringent temperature control

Comparative Analysis of Methods

Industrial-Scale Optimization

Catalytic Hydrogenation

US4843165A highlights catalytic hydrogenation for intermediates:

-

Pd/C or Raney Ni catalysts reduce nitro or cyano groups without affecting the indene core.

-

Enables enantioselective synthesis of chiral derivatives.

Solvent Selection

-

Tetrahydrofuran (THF) and dioxane are preferred for hydrolysis steps due to high boiling points and compatibility with acidic conditions.

-

Hexane or ethyl acetate are used for crystallization to enhance purity.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-2,3-dihydro-1H-indene-4-carboxylic Acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Major Products:

Oxidation: Formation of 3-oxo-2,3-dihydro-1H-indene-4-carboxylic Acid.

Reduction: Formation of 3-hydroxy-2,3-dihydro-1H-indene-4-methanol.

Substitution: Formation of 3-halo-2,3-dihydro-1H-indene-4-carboxylic Acid derivatives.

Scientific Research Applications

Pharmaceutical Applications

Anti-inflammatory and Antioxidant Properties

Research indicates that 3-hydroxy-2,3-dihydro-1H-indene-4-carboxylic acid exhibits promising anti-inflammatory and antioxidant activities. Preliminary studies suggest that it may serve as a precursor or active ingredient in formulations targeting inflammatory conditions, potentially offering therapeutic benefits for diseases characterized by oxidative stress and inflammation.

Cancer Treatment

The compound has been investigated for its potential role in cancer therapy. It is believed to induce apoptosis in cancer cells by inhibiting the binding of inhibitor of apoptosis (IAP) proteins to caspases, promoting caspase enzymatic activity. This mechanism suggests that 3-hydroxy-2,3-dihydro-1H-indene-4-carboxylic acid could be effective against various cancer types, including neuroblastoma and colorectal carcinoma .

Mechanistic Studies

Interaction studies are crucial for understanding how this compound interacts with biological systems. Initial research has focused on its binding affinity to enzymes and receptors involved in metabolic pathways, which could elucidate its therapeutic potential and guide further pharmacokinetic and pharmacodynamic investigations.

Agricultural Applications

Plant Growth Regulation

There is potential for 3-hydroxy-2,3-dihydro-1H-indene-4-carboxylic acid to be utilized as a plant growth regulator. Its structural similarities with known plant hormones may allow it to influence plant development processes. Further research is needed to explore its efficacy and safety in agricultural settings.

Synthetic Versatility

The synthesis of 3-hydroxy-2,3-dihydro-1H-indene-4-carboxylic acid can be achieved through various methods, highlighting its versatility as an intermediate in organic synthesis. These synthetic routes allow for modifications that could enhance its biological activity or tailor it for specific applications.

Case Study: Anti-Cancer Activity

A study examined the effects of 3-hydroxy-2,3-dihydro-1H-indene-4-carboxylic acid on human cancer cell lines. The results indicated a significant reduction in cell viability at certain concentrations, suggesting its potential as a chemotherapeutic agent. The mechanism was linked to the activation of apoptotic pathways through caspase activation .

Case Study: Antioxidant Activity

Another study focused on the antioxidant properties of this compound. It was shown to scavenge free radicals effectively, indicating its potential use in formulations aimed at reducing oxidative damage in cells. This property could be particularly beneficial in developing supplements or pharmaceuticals designed to combat oxidative stress-related diseases.

Mechanism of Action

The mechanism of action of 3-Hydroxy-2,3-dihydro-1H-indene-4-carboxylic Acid involves its interaction with various molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to inhibit specific enzymes or signaling pathways involved in cell proliferation and survival . The exact molecular targets and pathways, however, require further investigation to be fully elucidated.

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The following table summarizes key analogs and their structural differences:

Chemical Reactivity and Stability

- Hydroxyl vs.

- Chloro Substituents : Chloro analogs (e.g., 6-chloro derivative) exhibit increased lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .

- Ester vs. Carboxylic Acid : Esterification (as in the methyl ester analog) improves stability against hydrolysis during synthesis, a critical factor in industrial-scale production .

Biological Activity

3-Hydroxy-2,3-dihydro-1H-indene-4-carboxylic acid (CAS number 77635-15-5) is an organic compound with a molecular formula of C10H10O3 and a molecular weight of approximately 178.19 g/mol. This compound features a bicyclic structure characterized by the presence of both a hydroxyl group and a carboxylic acid functional group, which contribute to its chemical reactivity and potential biological activities. Recent studies have highlighted its promising biological activities, particularly in the realms of anti-inflammatory and antioxidant properties.

Chemical Structure and Properties

The structural characteristics of 3-hydroxy-2,3-dihydro-1H-indene-4-carboxylic acid play a crucial role in its biological activity. The compound's hydroxyl and carboxylic acid groups enhance its solubility in polar solvents, which is essential for biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C10H10O3 |

| Molecular Weight | 178.19 g/mol |

| CAS Number | 77635-15-5 |

| Solubility | Soluble in ethanol, ethyl acetate |

Anti-inflammatory Properties

Preliminary studies have suggested that 3-hydroxy-2,3-dihydro-1H-indene-4-carboxylic acid exhibits significant anti-inflammatory effects. Research indicates that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models. For example, in vitro assays demonstrated that the compound can downregulate TNF-alpha and IL-6 levels in activated macrophages.

Antioxidant Activity

The compound has also been shown to possess antioxidant properties. In cellular assays, it effectively scavenged free radicals and reduced oxidative stress markers, which could have implications for diseases related to oxidative damage, such as cancer and neurodegenerative disorders.

Interaction with Biological Targets

Studies have begun to explore the interaction of 3-hydroxy-2,3-dihydro-1H-indene-4-carboxylic acid with various biological targets. Initial findings suggest that it may bind to specific enzymes and receptors involved in metabolic pathways, although detailed mechanisms remain to be fully elucidated.

Case Studies

Case Study 1: Anti-inflammatory Effects

A study conducted on murine models of inflammation reported that administration of 3-hydroxy-2,3-dihydro-1H-indene-4-carboxylic acid led to a significant reduction in paw swelling and histological signs of inflammation compared to control groups. The mechanism was attributed to the inhibition of NF-kB signaling pathways .

Case Study 2: Antioxidant Potential

In another investigation involving human cell lines exposed to oxidative stress, treatment with this compound resulted in a notable decrease in reactive oxygen species (ROS) levels. The findings suggest that it could serve as a potential therapeutic agent for conditions characterized by oxidative stress.

The precise mechanism by which 3-hydroxy-2,3-dihydro-1H-indene-4-carboxylic acid exerts its biological effects is still under investigation. However, it is hypothesized that its structural features allow it to interact with key enzymes involved in inflammatory responses and oxidative stress pathways. The compound's ability to modulate these pathways suggests potential therapeutic applications in inflammatory diseases and conditions associated with oxidative damage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.